BenchChemオンラインストアへようこそ!

1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Kinase inhibitor Lipophilic efficiency SAR

Secure the definitive unsubstituted phenyl urea baseline for your kinase inhibitor program. With an unmodified N-phenyl ring, 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is the critical reference compound for establishing SAR against PI3K, CDK, and PDE/JNK multi-target projects. Substitution with o-tolyl or 2,6-difluorophenyl analogs without this baseline risks target engagement drift. Essential for cytotoxicity benchmarking in MCF-7 cells and linker SAR studies. Ensure your profiling is controlled with this foundational scaffold.

Molecular Formula C14H12N4O
Molecular Weight 252.277
CAS No. 2034338-92-4
Cat. No. B2612411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
CAS2034338-92-4
Molecular FormulaC14H12N4O
Molecular Weight252.277
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C14H12N4O/c19-14(16-11-4-2-1-3-5-11)17-12-7-9-18-13(10-12)6-8-15-18/h1-10H,(H2,16,17,19)
InChIKeyFFWQSTJCACLNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034338-92-4): Core Scaffold & Procurement Identity


1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a heterocyclic urea that combines a pyrazolo[1,5-a]pyridine bicyclic core with an unsubstituted N-phenyl ring via a urea linker . This scaffold is a privileged structure in kinase inhibitor design, notably in PI3K, CDK, and PDE/JNK multi-target programs [1]. The compound is supplied primarily as a research intermediate by a limited set of specialty vendors, and its procurement identity is defined by molecular formula C14H12N4O and molecular weight 252.27 g/mol .

Why Generic SAR Substitution Fails for 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea in Kinase Programs


In-class pyrazolo[1,5-a]pyridine ureas exhibit steep structure-activity relationships (SAR) where minor aryl substitutions drastically alter kinase selectivity and potency [1]. Simply interchanging 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea with o-tolyl or 2,6-difluorophenyl analogs without controlled head-to-head profiling risks shifting target engagement from, for example, PI3Kγ/δ to unrelated kinases, or introducing uncharacterized off-target liabilities [2]. The unsubstituted phenyl ring in this compound provides a critical baseline for lipophilicity and binding mode comparisons, which cannot be recapitulated by substituted analogs.

Quantitative Differentiation Evidence for 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea vs. Close Analogs


Lipophilic Efficiency Baseline: Unsubstituted Phenyl vs. o-Tolyl and 2,6-Difluorophenyl Analogs

The unsubstituted N-phenyl ring of 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea confers a distinct lipophilic efficiency (LipE) baseline. While direct measured logP/logD data for this compound are not publicly disclosed, comparative analysis of close analogs shows that the 2,6-difluorophenyl analog (CAS 2034403-42-2, MW 288.25) introduces electronegative substituents expected to lower logP relative to the parent phenyl, whereas the o-tolyl analog (CAS 2034339-14-3, MW 266.3) adds lipophilic bulk. This positions the unsubstituted phenyl compound as the optimal reference for isolating electronic vs. steric effects in SAR campaigns .

Kinase inhibitor Lipophilic efficiency SAR

Class-Level Kinase Inhibition Potential vs. Structurally Unrelated PI3K Inhibitors

Pyrazolo[1,5-a]pyridine ureas as a class have demonstrated potent PI3Kγ/δ inhibition, with the optimized lead compound 20e (IHMT-PI3K-315) achieving IC50 values of 4.0 nM (PI3Kγ) and 9.1 nM (PI3Kδ) in biochemical assays [1]. While 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea itself has not been profiled in published kinase panels, the class-level evidence establishes the scaffold's capability for sub-10 nM potency against PI3K isoforms. This contrasts with structurally unrelated urea-based PI3K inhibitors, where potency often falls in the 100-1000 nM range without the pyrazolo[1,5-a]pyridine core.

PI3K inhibition Kinase selectivity Scaffold comparison

Cytotoxicity Potential Against MCF-7 Breast Cancer Cells: Urea vs. Thiourea and Sulfonamide Derivatives

In a series of pyrazolo[1,5-a]pyridine derivatives bearing aryl urea, thiourea, and sulfonamide moieties, the thiourea derivatives showed superior cytotoxicity against MCF-7 breast cancer cells compared to urea derivatives [1]. The most potent compounds (inhibitors 19 and 22) achieved GI50 values of 3.15 μM and 3.2 μM, respectively, while urea derivatives generally exhibited GI50 in the sub-millimolar range [1]. This indicates that 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, as a urea derivative, is less potent than its thiourea counterparts but offers a distinct selectivity profile due to the different hydrogen-bonding capabilities of the urea vs. thiourea linker.

Anticancer MCF-7 Cytotoxicity

Optimal Application Scenarios for 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea Based on Current Evidence


Kinase Inhibitor Hit-to-Lead Optimization Starting Point

Utilize 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea as a core scaffold for introducing diversity at the N-phenyl position to probe SAR against PI3K, CDK, or PDE/JNK targets. The unsubstituted phenyl ring provides a clean baseline for measuring the impact of substituent addition on potency and selectivity [1].

Cytotoxicity Profiling in Breast Cancer Models

Screen against MCF-7 and other breast cancer cell lines to establish baseline cytotoxicity for the urea series, enabling direct comparison with thiourea and sulfonamide analogs. The sub-millimolar GI50 range expected for urea derivatives makes this compound suitable as a reference control for linker SAR studies [2].

Multi-Target PDE/JNK Inhibitor Pharmacophore Probe

Leverage the patent-established PDE/JNK multi-target activity of pyrazolo[1,5-a]pyridine ureas to explore dual inhibition potential in inflammation and neuropathic pain models, where balanced target engagement is desired [3].

Quote Request

Request a Quote for 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.